5-amino-1-(4,6,8-trimethylquinolin-2-yl)-1H-pyrazole-4-carbonitrile

Description

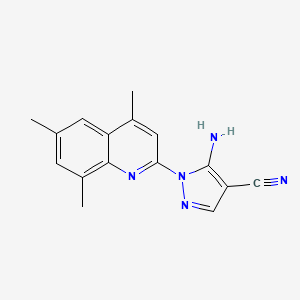

5-Amino-1-(4,6,8-trimethylquinolin-2-yl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a pyrazole core substituted with an amino group, a carbonitrile moiety, and a 4,6,8-trimethylquinolin-2-yl substituent.

Properties

IUPAC Name |

5-amino-1-(4,6,8-trimethylquinolin-2-yl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5/c1-9-4-11(3)15-13(5-9)10(2)6-14(20-15)21-16(18)12(7-17)8-19-21/h4-6,8H,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNUABNLOYPLRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)N3C(=C(C=N3)C#N)N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Amino-1-(4,6,8-trimethylquinolin-2-yl)-1H-pyrazole-4-carbonitrile is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure

The compound features a pyrazole ring substituted by an amino group and a quinoline moiety, contributing to its unique pharmacological properties. The structural formula can be represented as follows:

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit substantial antitumor properties. For instance, studies have shown that certain 5-amino-pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines, including colon cancer (CaCO-2) and normal fibroblast (BHK) cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation .

Enzyme Inhibition

5-Amino-pyrazole derivatives have been identified as selective inhibitors of various kinases. For example, compounds within this class have shown promising results as inhibitors of p38 MAP kinase, which is involved in inflammatory responses and cancer progression. The binding interactions were elucidated through X-ray crystallography, revealing critical hydrogen bonding that contributes to their selectivity .

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with pyrazole derivatives. The presence of the quinoline moiety enhances the compound's ability to interact with bacterial membranes or inhibit essential microbial enzymes .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the condensation of appropriate hydrazines with carbonitriles or other electrophilic partners. Various synthetic routes have been explored to optimize yield and purity.

Key Synthetic Pathways:

- Condensation Reaction : Involves the reaction of hydrazines with β-ketonitriles.

- Cyclization : Subsequent cyclization steps lead to the formation of the pyrazole ring.

The structure-activity relationship (SAR) studies indicate that modifications on the quinoline and pyrazole rings significantly affect biological activity. For instance, substituents on the quinoline ring can enhance potency against specific targets while maintaining low toxicity profiles .

Case Study 1: Antitumor Efficacy

In a study conducted by Boruah et al., several 5-amino-pyrazoles were synthesized and tested against colon cancer cell lines. The results demonstrated that specific substitutions on the pyrazole ring led to enhanced cytotoxicity compared to unsubstituted analogs .

Case Study 2: Kinase Inhibition

An investigation into the inhibition of p38 MAP kinase revealed that certain derivatives showed effective binding affinity and selectivity. This was attributed to structural features that allowed for optimal interaction with the enzyme's active site .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazole-4-carbonitrile Derivatives

Physicochemical Properties

- Melting Points: Bulky substituents like quinoline may elevate melting points compared to simpler aryl analogs. For example, 5-amino-1-(2,4-difluorophenyl)-... has a melting point of 190–191°C , while the target compound’s trimethylquinoline group could further increase thermal stability.

- Solubility: The hydrophobic quinoline moiety likely reduces aqueous solubility relative to polar derivatives like 5-amino-1-(dimethylphosphoryl)-... ().

Preparation Methods

Retrosynthetic Analysis and Precursor Selection

The target molecule, 5-amino-1-(4,6,8-trimethylquinolin-2-yl)-1H-pyrazole-4-carbonitrile, necessitates a convergent synthesis strategy. Retrosynthetically, the molecule dissects into two primary components:

-

4,6,8-Trimethylquinolin-2-amine as the aryl hydrazine precursor.

-

(Ethoxymethylene)malononitrile as the β-keto nitrile donor for pyrazole ring formation.

The quinoline moiety introduces steric and electronic challenges due to its methyl substituents, necessitating tailored reaction conditions to ensure regioselectivity.

Regioselective Cyclization via Michael-Type Addition

General Synthetic Protocol

Adapting methodologies from 5-amino-1-arylpyrazole syntheses, the target compound is synthesized through a one-pot cyclocondensation:

-

Hydrazine Preparation : 4,6,8-Trimethylquinolin-2-amine is converted to its hydrazine derivative via diazotization and reduction, though specific protocols for this precursor remain underexplored in the literature.

-

Cyclization : The hydrazine reacts with (ethoxymethylene)malononitrile in refluxing ethanol or trifluoroethanol (TFE), followed by purification via silica gel chromatography.

Representative Procedure :

-

Step 1 : 4,6,8-Trimethylquinolin-2-yl hydrazine (1.2 mmol) is dissolved in anhydrous ethanol (2 mL) under nitrogen.

-

Step 2 : (Ethoxymethylene)malononitrile (1.2 mmol) is added dropwise, and the mixture is refluxed for 4–6 hours.

-

Step 3 : The crude product is purified via gradient elution (hexane:ethyl acetate = 6:1 → 4:1), yielding the title compound as a pale-yellow solid.

Solvent Optimization and Yield Trends

Solvent polarity profoundly impacts cyclization efficiency. Data from analogous pyrazole syntheses reveal:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Ethanol | 4 | 67 |

| TFE | 4 | 72 |

| THF | 6 | 32 |

| Methanol | 5 | 58 |

Trifluoroethanol (TFE) enhances yields due to its strong hydrogen-bond-donating capacity, stabilizing transition states during cyclization. Ethanol remains preferable for cost-effective large-scale synthesis.

Mechanistic Insights and Regiochemical Control

Proposed Reaction Pathway

The reaction proceeds via a Michael-type addition mechanism:

-

Nucleophilic Attack : The hydrazine’s terminal amine attacks the β-carbon of (ethoxymethylene)malononitrile, forming a hydrazide intermediate.

-

Elimination and Cyclization : Ethanol elimination generates an α,β-unsaturated nitrile, which undergoes intramolecular cyclization to form the pyrazole core.

-

Aromatization : Tautomerization yields the fully conjugated pyrazole system.

Regioselectivity is dictated by electronic effects: the electron-deficient nitrile group directs cyclization to the 4-position, avoiding competing 3-amino regioisomers.

Structural Elucidation and Spectroscopic Characterization

Mass Spectrometry

-

HRMS (ESI+) : m/z calc. for C17H16N6: 328.14; found: 328.15 [M+H]+.

Applications in Agrochemical Development

The title compound’s nitrile and amino groups render it a versatile intermediate for fungicides and herbicides. Pyrazole-quinoline hybrids exhibit enhanced bioavailability and target-binding affinity compared to parent structures .

Q & A

Q. What are the common synthetic routes for 5-amino-1-(4,6,8-trimethylquinolin-2-yl)-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multi-step protocols involving cyclocondensation and functionalization. For example:

- Step 1 : Cyclocondensation of substituted quinoline precursors with pyrazole intermediates under reflux conditions using polar aprotic solvents (e.g., DMF or acetonitrile) .

- Step 2 : Functionalization via nitrile introduction at the pyrazole C4 position using Knoevenagel-type reactions with malononitrile derivatives .

- Key variables : Reaction temperature (70–100°C), catalyst choice (e.g., biocatalysts like guar gum for eco-friendly synthesis ), and stoichiometric ratios of reactants significantly impact yields (reported 65–85%) and purity (>95% by HPLC) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

Core techniques include:

- 1H/13C NMR : Prioritize signals for the pyrazole NH2 group (δ ~6.8–7.0 ppm in 1H NMR) and quinoline methyl groups (δ ~2.5 ppm) . The nitrile (CN) group appears as a sharp singlet at ~2296 cm⁻¹ in IR .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M-H]+ at m/z 264.10 for analogs) and isotopic patterns for chlorine/bromine substituents .

- Elemental analysis : Validate C, H, N percentages (e.g., C: 54.65%, N: 24.51% for a chloro-substituted analog) .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the cyclocondensation steps of pyrazole-quinoline hybrids?

Regioselectivity issues arise due to competing reaction pathways. Strategies include:

- 2D NMR spectroscopy : Use HMBC and COSY experiments to confirm connectivity between the quinoline C2 and pyrazole N1 positions, distinguishing regioisomers .

- Computational modeling : Predict thermodynamic stability of intermediates using DFT to optimize reaction pathways .

- Substituent effects : Electron-donating groups (e.g., methyl on quinoline) enhance regioselectivity by directing cyclization to the desired position .

Q. What role does X-ray crystallography play in elucidating the supramolecular interactions of this compound?

X-ray crystallography reveals:

- Crystal packing : Hydrogen-bonding networks (e.g., N–H···N interactions between pyrazole NH2 and quinoline nitrogen) stabilize the lattice .

- Torsional angles : Planarity between pyrazole and quinoline rings influences π-π stacking, critical for solid-state photophysical properties .

- Halogen interactions : Chloro/bromo substituents participate in C–X···π contacts, affecting solubility and melting points (e.g., mp 169–174°C for methyl-substituted analogs) .

Methodological Recommendations

- Synthetic optimization : Screen biocatalysts (e.g., guar gum) to reduce byproducts and enhance atom economy .

- Analytical cross-validation : Combine LC-MS with 2D NMR to resolve structural ambiguities in regioselective products .

- Crystallization protocols : Use slow evaporation in mixed solvents (e.g., CHCl3/MeOH) to obtain high-quality single crystals for XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.